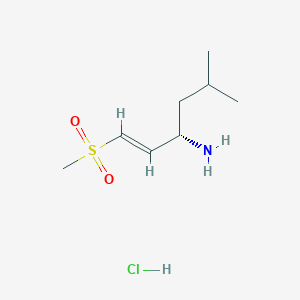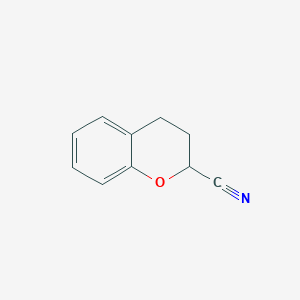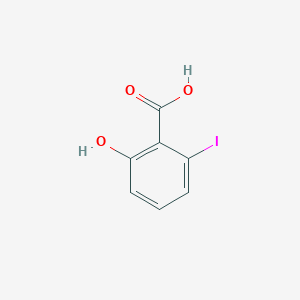
2-Methyl-4-oxo-4-(3'-methoxyphenyl)butyric acid
Descripción general
Descripción
“2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid” is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid” were not found, similar compounds can be prepared by Friedel–Crafts reactions . For example, 4-(4-Methylphenyl)-4-oxobutanoic acid can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid” consists of a butyric acid core with a methoxyphenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid” include its molecular formula (C12H14O4), molecular weight (222.24), and its structure .Mecanismo De Acción
The exact mechanism of action of 2-Methyl-4-oxo-4-(3'-methoxyphenyl)butyric acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. This compound is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme, which is upregulated in response to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of cartilage and bone in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-oxo-4-(3'-methoxyphenyl)butyric acid has a number of advantages as a tool for scientific research. It is a highly selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme, reducing the risk of off-target effects. This compound is also relatively easy to synthesize and is stable under a wide range of conditions. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 2-Methyl-4-oxo-4-(3'-methoxyphenyl)butyric acid. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other inflammatory diseases, such as asthma and inflammatory bowel disease. Additionally, there is potential for the development of this compound-based therapies for cancer, either as a standalone treatment or in combination with other chemotherapeutic agents. Overall, this compound is a promising candidate for the treatment of various inflammatory diseases, and further research is needed to fully understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-4-(3'-methoxyphenyl)butyric acid has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and pain in various animal models of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and colitis. This compound has also been shown to have potential as a treatment for cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)15)6-11(13)9-4-3-5-10(7-9)16-2/h3-5,7-8H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZINHCSTSGEFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)


![1-(3'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3043651.png)





